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Compound of Interest

Compound Name: FLDP-5

Cat. No.: B12398767 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
FLDP-5, a synthetic curcuminoid analogue, has emerged as a compound of interest in

oncological research, particularly for its potent anti-proliferative and anti-migratory effects

against glioblastoma multiforme (GBM). Its chemical name is 4-Piperidinone, 3,5-bis[(4-

hydroxy-3-methoxyphenyl)methylene]-, (3E,5E)-, and it is registered under the CAS Number

950665-12-0. This technical guide provides a comprehensive overview of the synthesis,

characterization, and known biological activity of FLDP-5, with a focus on its mechanism of

action in cancer cells.

Synthesis of FLDP-5
The synthesis of FLDP-5 is based on the Claisen-Schmidt condensation reaction, a well-

established method for forming carbon-carbon bonds. The general procedure involves the

reaction of a ketone with an aldehyde in the presence of a base or acid catalyst. In the case of

FLDP-5, 4-piperidone serves as the ketone, and vanillin (4-hydroxy-3-methoxybenzaldehyde)

provides the aldehyde functional groups.

While the specific, detailed protocol with exact molar ratios, reaction times, and purification

methods for FLDP-5 is outlined in specialized publications, the general synthetic approach is

as follows:
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Experimental Protocol: General Synthesis of FLDP-5
Reaction Setup: An appropriate reaction vessel is charged with 4-piperidone hydrochloride

and vanillin in a suitable solvent, typically ethanol.

Catalysis: A catalytic amount of a strong base, such as sodium hydroxide or potassium

hydroxide, is added to the mixture to facilitate the condensation reaction.

Reaction Conditions: The reaction mixture is stirred at room temperature for a specified

period, allowing for the formation of the bis(benzylidene)piperidin-4-one structure.

Purification: The resulting product is typically purified through recrystallization from a suitable

solvent system, such as ethanol or a mixture of ethanol and water, to yield the pure FLDP-5
compound.

Characterization of FLDP-5
Comprehensive characterization is crucial to confirm the identity and purity of the synthesized

FLDP-5. The following analytical techniques are employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR spectroscopy is used to identify the chemical environment of the hydrogen atoms

within the molecule, confirming the presence of the aromatic, methoxy, and piperidone

protons.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine

the exact molecular weight of FLDP-5, confirming its elemental composition.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional

groups present in the molecule, such as the carbonyl (C=O) group of the piperidone ring and

the hydroxyl (-OH) groups of the phenolic rings.

Melting Point: The melting point of the purified compound is determined as an indicator of

purity.
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While specific spectral data for FLDP-5 is found within dedicated research articles, the

expected data would align with the structure of 4-Piperidinone, 3,5-bis[(4-hydroxy-3-

methoxyphenyl)methylene]-, (3E,5E)-.

Biological Activity and Mechanism of Action
FLDP-5 has demonstrated significant anti-cancer activity, particularly against the LN-18 human

glioblastoma cell line.[1] Its mechanism of action is multifaceted and involves the induction of

cellular stress and disruption of key cellular processes.

Anti-proliferative and Cytotoxic Effects
FLDP-5 exhibits potent cytotoxic effects on glioblastoma cells.[1] The half-maximal inhibitory

concentration (IC₅₀) values, which represent the concentration of a drug that is required for

50% inhibition in vitro, have been determined for different cell lines.

Cell Line IC₅₀ (µM)

LN-18 (Glioblastoma) 2.4[1]

HBEC-5i (Non-cancerous) 5.6[1]

Induction of Reactive Oxygen Species (ROS)
A primary mechanism of FLDP-5's anti-cancer activity is the induction of reactive oxygen

species (ROS) within cancer cells.[1] This increase in ROS leads to oxidative stress, which can

damage cellular components, including DNA.

DNA Damage and Cell Cycle Arrest
The elevated levels of ROS induced by FLDP-5 lead to significant DNA damage in cancer cells.

[1] In response to this damage, the cell cycle is arrested in the S phase, preventing the cells

from replicating their DNA and proliferating further.[1]

Inhibition of Cell Migration and Invasion
FLDP-5 has been shown to inhibit the migration and invasion of glioblastoma cells, which are

critical processes in tumor metastasis.[1]
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Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of FLDP-5 and a general

workflow for its synthesis and biological evaluation.
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Caption: Proposed signaling pathway of FLDP-5 in cancer cells.
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Caption: General workflow for the synthesis and biological evaluation of FLDP-5.

Conclusion
FLDP-5 is a promising curcuminoid analogue with potent anti-cancer properties against

glioblastoma. Its synthesis is achievable through a standard Claisen-Schmidt condensation,

and its mechanism of action involves the induction of oxidative stress, leading to DNA damage,

cell cycle arrest, and inhibition of cell migration. Further research into its in vivo efficacy and

safety profile is warranted to explore its full therapeutic potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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